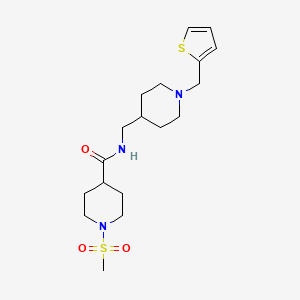

1-(methylsulfonyl)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)piperidine-4-carboxamide

Description

Properties

IUPAC Name |

1-methylsulfonyl-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29N3O3S2/c1-26(23,24)21-10-6-16(7-11-21)18(22)19-13-15-4-8-20(9-5-15)14-17-3-2-12-25-17/h2-3,12,15-16H,4-11,13-14H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SORVBEDPHASUBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)C(=O)NCC2CCN(CC2)CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(Methylsulfonyl)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)piperidine-4-carboxamide is a synthetic compound notable for its complex structure and potential therapeutic applications. The compound features a piperidine backbone, a methylsulfonyl group, and a thiophene ring, which contribute to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential applications in medicinal chemistry.

Structural Overview

The molecular formula of the compound is , with a molecular weight of 395.5 g/mol. Its structure includes:

- Piperidine Backbone : A common motif in many pharmacologically active compounds.

- Methylsulfonyl Group : Imparts unique chemical properties.

- Thiophene Ring : Enhances interactions with biological targets.

Research indicates that this compound interacts with various molecular targets, modulating their activity. Key mechanisms include:

- Receptor Binding : The compound can bind to specific receptors, potentially inhibiting their activity and leading to therapeutic effects in conditions such as pain management and neurodegenerative diseases.

- Enzyme Modulation : It may affect enzyme activity, influencing metabolic pathways that are crucial in disease progression.

Biological Activity

The biological activity of the compound has been evaluated through various studies:

Pharmacological Evaluation

In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on certain enzymes and receptors. For example, it has shown potential as a modulator of calcium channels, which are critical in numerous physiological processes .

Case Studies

Several case studies have highlighted the efficacy of this compound:

- Pain Management : In animal models, the compound has been shown to reduce pain responses, suggesting its potential utility in analgesic therapies.

- Neuroprotection : Preliminary studies indicate that it may offer protective effects against neurodegenerative processes by modulating neurotransmitter systems.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 395.5 g/mol |

| Target Receptors | Calcium Channels |

| Potential Applications | Pain Management, Neuroprotection |

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Piperidine Backbone : Achieved through cyclization reactions.

- Sulfonylation : The methylsulfonyl group is introduced using methylsulfonyl chloride.

- Introduction of Thiophene Ring : This is often done through cross-coupling reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Modified Aromatic Substituents

Key Research Findings

- Thermodynamic Solubility : Thiophene-containing compounds generally exhibit lower aqueous solubility than pyridine or benzene analogues (e.g., N-([1,1'-biphenyl]-4-yl)-1-((3-hydroxypyridin-2-yl)methyl)piperidine-4-carboxamide in ), impacting bioavailability .

Q & A

Q. What are the key synthetic challenges and optimized methods for synthesizing 1-(methylsulfonyl)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)piperidine-4-carboxamide?

The synthesis involves sequential functionalization of the piperidine core and thiophene moiety. Critical steps include:

- Methylsulfonyl introduction : Sulfonation of the piperidine nitrogen using methanesulfonyl chloride under anhydrous conditions, requiring inert atmospheres (e.g., nitrogen) to avoid side reactions .

- Thiophen-2-ylmethyl coupling : Alkylation of the piperidine nitrogen with 2-thiophenemethyl chloride, optimized at 60–80°C in DMF with K₂CO₃ as a base to minimize thiophene ring oxidation .

- Carboxamide formation : Amide coupling via EDCI/HOBt-mediated activation of the piperidine-4-carboxylic acid, followed by reaction with the aminomethyl-piperidine intermediate .

Purification : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) is recommended to isolate the final compound ≥95% purity .

Q. How is structural characterization of this compound performed to confirm its identity and purity?

- NMR Spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ are critical for confirming the methylsulfonyl group (δ ~3.1 ppm for CH₃SO₂), thiophene protons (δ ~6.8–7.4 ppm), and carboxamide carbonyl (δ ~167 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : ESI+ mode to validate molecular ion peaks (e.g., [M+H]⁺) and isotopic distribution matching theoretical values .

- HPLC-PDA : To assess purity and detect impurities from incomplete sulfonation or alkylation steps .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different assay systems?

Contradictions often arise from assay-specific variables:

- Receptor Binding vs. Functional Assays : For example, discrepancies in IC₅₀ values for kinase inhibition may stem from differences in ATP concentrations (e.g., 1 mM vs. 10 µM in biochemical assays). Normalize data using Z’-factor statistical validation .

- Membrane Permeability : Use parallel artificial membrane permeability assays (PAMPA) to correlate cellular activity with passive diffusion, addressing false negatives in cell-based assays .

- Metabolic Stability : Incubate the compound with liver microsomes (human vs. rodent) to identify species-specific CYP450-mediated degradation, which may explain variability in in vivo efficacy .

Q. What strategies are recommended for optimizing the compound’s selectivity profile against off-target receptors (e.g., opioid or sigma receptors)?

- Structural Analog Synthesis : Introduce steric hindrance by substituting the thiophene methyl group with bulkier substituents (e.g., 3-methylthiophene) to disrupt off-target binding .

- Molecular Dynamics Simulations : Use docking studies (e.g., AutoDock Vina) to model interactions with σ-1 receptors and identify key residues (e.g., Glu172) for mutagenesis validation .

- Functional Selectivity Assays : Compare cAMP inhibition (Gi-coupled) vs. β-arrestin recruitment (biased signaling) to prioritize analogs with pathway-specific effects .

Q. How can researchers design experiments to elucidate the metabolic pathways of this compound in preclinical models?

- Radiolabeled Tracer Studies : Synthesize ¹⁴C-labeled analogs (e.g., ¹⁴C-methylsulfonyl) for mass balance studies in rodents, identifying major metabolites via LC-MS/MS .

- Recombinant Enzyme Screening : Incubate the compound with individual CYP isoforms (e.g., CYP3A4, 2D6) to pinpoint primary metabolic enzymes .

- Biliary Excretion Analysis : Cannulate bile ducts in rats to collect metabolites and compare with human hepatocyte data for cross-species extrapolation .

Methodological Considerations

Q. What analytical techniques are essential for detecting degradation products under accelerated stability conditions?

- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and oxidative stress (3% H₂O₂) for 14 days. Monitor degradation via:

- UPLC-QTOF : To identify hydrolyzed (e.g., carboxamide cleavage) or oxidized (sulfone to sulfoxide) products .

- X-ray Powder Diffraction (XRPD) : Detect crystalline form changes that may alter bioavailability .

Q. How should researchers design dose-response studies to account for the compound’s nonlinear pharmacokinetics?

- Tiered Dosing : Use a staggered approach (e.g., 0.1, 1, 10 mg/kg) in rodent models, with plasma sampling at multiple timepoints (0.5, 2, 8, 24 hrs) to assess AUC and Cmax .

- Mechanistic PK/PD Modeling : Integrate Hill coefficients from in vitro assays (e.g., receptor occupancy) to predict in vivo EC₅₀ shifts due to protein binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.